2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid
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Overview
Description
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid typically involves the bromination and chlorination of 6-methylphenylacetic acid. The process can be carried out using bromine and chlorine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for several hours to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-(2-chlorophenyl)acetic acid
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
Uniqueness
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with a methyl group, provides a distinct set of properties that can be exploited in various applications .
Biological Activity
2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrClO2. The compound features a phenyl ring with bromine and chlorine substituents, which contribute to its lipophilicity and reactivity. The presence of these halogens enhances the compound's ability to interact with biological macromolecules, potentially modulating enzyme activity and receptor interactions.
Mechanisms of Biological Activity
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
- Receptor Binding : The compound's structural features allow it to bind to various biological receptors, which is crucial for its therapeutic effects.
- Antimicrobial Properties : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens, indicating that this compound may also possess such properties.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning of halogen atoms significantly impacts the biological activity of compounds similar to this compound. For instance, electron-withdrawing groups like bromine and chlorine enhance potency compared to electron-donating groups .
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid | C8H7BrFNO2 | Different halogen positioning affects reactivity. |
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid | C8H7BrClNO2 | Similar structure but different halogen combinations. |
2-Amino-2-(2-bromo-6-methylphenyl)acetic acid | C9H10BrNO2 | Contains a methyl group instead of halogens affecting lipophilicity. |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study focused on the anti-inflammatory properties of similar compounds found that they effectively inhibited cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests that this compound may exhibit similar effects, warranting further investigation into its therapeutic potential.
- Antimicrobial Activity : In a comparative study, compounds analogous to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .
Properties
CAS No. |
2090856-64-5 |
---|---|
Molecular Formula |
C9H8BrClO2 |
Molecular Weight |
263.51 g/mol |
IUPAC Name |
2-(2-bromo-3-chloro-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrClO2/c1-5-2-3-7(11)9(10)6(5)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
BXAYAUNHBATRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Br)CC(=O)O |
Origin of Product |
United States |
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